molecular formula C22H21ClN2O4S B3429300 N-{3-(4-Chlorophenyl)-3-[4-(1,3-thiazole-2-carbonyl)phenoxy]propyl}-N-methylglycine CAS No. 736175-49-8

N-{3-(4-Chlorophenyl)-3-[4-(1,3-thiazole-2-carbonyl)phenoxy]propyl}-N-methylglycine

Cat. No.: B3429300
CAS No.: 736175-49-8
M. Wt: 444.9 g/mol
InChI Key: PFYHOXGTFSSYBE-UHFFFAOYSA-N
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Description

N-{3-(4-Chlorophenyl)-3-[4-(1,3-thiazole-2-carbonyl)phenoxy]propyl}-N-methylglycine is a useful research compound. Its molecular formula is C22H21ClN2O4S and its molecular weight is 444.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 444.0910560 g/mol and the complexity rating of the compound is 565. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

CP 346086 Dihydrate is a potent and orally active inhibitor of the Microsomal Triglyceride Transfer Protein (MTP) . MTP is a key protein involved in the assembly and secretion of lipoproteins, which carry lipids such as triglycerides and cholesterol in the body .

Mode of Action

CP 346086 Dihydrate interacts with MTP, inhibiting its activity . This inhibition prevents the transfer of lipids onto apolipoprotein B (apoB), a necessary step for the formation of lipoproteins . As a result, the secretion of apoB and triglycerides from cells is reduced .

Biochemical Pathways

The primary biochemical pathway affected by CP 346086 Dihydrate is the lipoprotein assembly and secretion pathway . By inhibiting MTP, the compound disrupts the normal process of lipid transfer to apoB, leading to a decrease in the formation and secretion of lipoproteins . This results in lower levels of circulating lipoproteins, including Very-Low-Density Lipoprotein (VLDL) and Low-Density Lipoprotein (LDL), which carry a significant portion of the body’s cholesterol and triglycerides .

Pharmacokinetics

This suggests that it is well-absorbed in the gastrointestinal tract. The compound’s impact on bioavailability is demonstrated by its potent lipid-lowering effects observed in both animal models and humans .

Result of Action

The inhibition of MTP by CP 346086 Dihydrate leads to a significant reduction in plasma levels of triglycerides and cholesterol . Specifically, it lowers total cholesterol, VLDL cholesterol, and LDL cholesterol levels . This could potentially reduce the risk of atherosclerosis and other cardiovascular diseases associated with high levels of these lipids.

Action Environment

The action of CP 346086 Dihydrate can be influenced by various environmental factors. For instance, the compound’s lipid-lowering effects were observed to be more pronounced when administered away from meals . This suggests that dietary factors may impact the efficacy of the compound.

Biochemical Analysis

Biochemical Properties

CP 346086 Dihydrate plays a crucial role in biochemical reactions by inhibiting the activity of microsomal triglyceride transfer protein (MTP). This inhibition affects the secretion of apolipoprotein B (apoB) and triglycerides in HepG2 cells, with an IC50 of 2.6 nM . The compound does not affect the secretion of apolipoprotein A-I (apoA-I) or lipid synthesis . By inhibiting MTP, CP 346086 Dihydrate reduces the assembly and secretion of very low-density lipoproteins (VLDL) and low-density lipoproteins (LDL), thereby lowering plasma cholesterol and triglycerides .

Cellular Effects

CP 346086 Dihydrate has significant effects on various types of cells and cellular processes. In HepG2 cells, it inhibits the secretion of apoB and triglycerides without affecting apoA-I secretion or lipid synthesis . This inhibition leads to a reduction in plasma triglycerides and cholesterol levels. Additionally, CP 346086 Dihydrate influences cell signaling pathways related to lipid metabolism, thereby impacting gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of CP 346086 Dihydrate involves its binding to MTP, resulting in the inhibition of triglyceride transfer between vesicles . This inhibition prevents the proper assembly and secretion of apoB-containing lipoproteins, leading to reduced levels of VLDL and LDL in the plasma . The compound’s IC50 for human and rodent MTP is 2.0 nM . By inhibiting MTP, CP 346086 Dihydrate effectively lowers plasma cholesterol and triglycerides .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of CP 346086 Dihydrate have been observed over time. When administered orally to rats or mice, the compound lowers plasma triglycerides within 2 hours after a single dose . A two-week treatment with CP 346086 Dihydrate results in dose-dependent reductions in total, VLDL, and LDL cholesterol and triglycerides . The compound’s stability and degradation over time have not been extensively studied, but its long-term effects on cellular function have shown promising results in reducing lipid levels .

Dosage Effects in Animal Models

The effects of CP 346086 Dihydrate vary with different dosages in animal models. In rats, a single oral dose of 10 mg/kg lowers plasma triglyceride levels, as well as plasma total, VLDL, and LDL cholesterol levels . A two-week treatment with 10 mg/kg/day results in significant reductions in cholesterol and triglyceride levels . Higher doses may lead to increased liver and intestinal triglycerides when administered with food .

Metabolic Pathways

CP 346086 Dihydrate is involved in metabolic pathways related to lipid metabolism. By inhibiting MTP, the compound reduces the assembly and secretion of apoB-containing lipoproteins, leading to lower plasma cholesterol and triglycerides . The compound’s interaction with enzymes and cofactors involved in lipid metabolism, such as MTP, plays a crucial role in its metabolic effects .

Transport and Distribution

The transport and distribution of CP 346086 Dihydrate within cells and tissues involve its interaction with MTP. The compound’s inhibition of MTP affects the transport of lipids from the endoplasmic reticulum (ER) membrane to the growing apoB polypeptide chain in the ER lumen . This interaction influences the localization and accumulation of lipids within cells, leading to reduced levels of VLDL and LDL in the plasma .

Subcellular Localization

CP 346086 Dihydrate’s subcellular localization is primarily within the endoplasmic reticulum (ER), where it interacts with MTP . The compound’s inhibition of MTP affects the transport of lipids within the ER, leading to reduced assembly and secretion of apoB-containing lipoproteins . This subcellular localization is crucial for the compound’s activity and function in reducing plasma cholesterol and triglycerides .

Properties

IUPAC Name

2-[[3-(4-chlorophenyl)-3-[4-(1,3-thiazole-2-carbonyl)phenoxy]propyl]-methylamino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O4S/c1-25(14-20(26)27)12-10-19(15-2-6-17(23)7-3-15)29-18-8-4-16(5-9-18)21(28)22-24-11-13-30-22/h2-9,11,13,19H,10,12,14H2,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFYHOXGTFSSYBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC(C1=CC=C(C=C1)Cl)OC2=CC=C(C=C2)C(=O)C3=NC=CS3)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10648093
Record name N-{3-(4-Chlorophenyl)-3-[4-(1,3-thiazole-2-carbonyl)phenoxy]propyl}-N-methylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10648093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186390-48-7, 736175-49-8
Record name N-{3-(4-Chlorophenyl)-3-[4-(1,3-thiazole-2-carbonyl)phenoxy]propyl}-N-methylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10648093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 736175-49-8
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-{3-(4-Chlorophenyl)-3-[4-(1,3-thiazole-2-carbonyl)phenoxy]propyl}-N-methylglycine
Reactant of Route 2
N-{3-(4-Chlorophenyl)-3-[4-(1,3-thiazole-2-carbonyl)phenoxy]propyl}-N-methylglycine
Reactant of Route 3
N-{3-(4-Chlorophenyl)-3-[4-(1,3-thiazole-2-carbonyl)phenoxy]propyl}-N-methylglycine
Reactant of Route 4
N-{3-(4-Chlorophenyl)-3-[4-(1,3-thiazole-2-carbonyl)phenoxy]propyl}-N-methylglycine
Reactant of Route 5
Reactant of Route 5
N-{3-(4-Chlorophenyl)-3-[4-(1,3-thiazole-2-carbonyl)phenoxy]propyl}-N-methylglycine
Reactant of Route 6
Reactant of Route 6
N-{3-(4-Chlorophenyl)-3-[4-(1,3-thiazole-2-carbonyl)phenoxy]propyl}-N-methylglycine

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